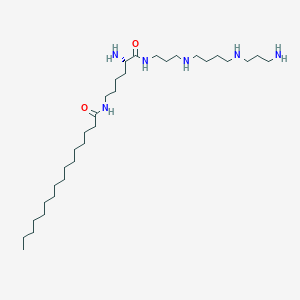
(S)-N-(5-Amino-6-((3-((4-((3-aminopropyl)amino)butyl)amino)propyl)amino)-6-oxohexyl)palmitamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AMXT1501 is a polyamine uptake inhibitor, also inhibiting the putrescine transport in epimastigotes (the insect stage of t. cruzi)
Aplicaciones Científicas De Investigación
Synthesis and Anticonvulsant Evaluation
A study by Sharma, Park, and Park (2008) in the "Archives of Pharmacal Research" focuses on the synthesis of 6-amino-1,4-oxazepane-3,5-dione derivatives, designed to develop novel anticonvulsant compounds. These derivatives were prepared from (S)-N-Cbz-serine and exhibited moderate anticonvulsant activities in both MES and PTZ tests, indicating potential applications in treating seizures (Sharma, Park, & Park, 2008).
Chiral Monomer Precursor Synthesis
In a study published in "Arkivoc" by Gómez, Orgueira, and Varela (2003), the chiral monomer N-(1 -amino-2 -(S)-propyl)-5-oxo-2-(S)-tetrahydrofurancarboxy-amide hydrochloride was synthesized. This compound, a precursor of AABB-type stereoregular polyamide, demonstrates the potential for creating specialized polymers with unique properties (Gómez, Orgueira, & Varela, 2003).
Biochemical Changes Induced by Palmitoyl-ethanolamide
Obermajerová et al. (1973) in "Chemico-biological interactions" studied the biochemical changes in mouse liver after administration of palmitoylethanolamide (PEA), showing increased DNA and RNA synthesis, altered enzyme activities, and enhanced incorporation of fatty acids and phosphorus into liver phospholipids. This illustrates the compound's impact on cellular metabolism and potential therapeutic applications (Obermajerová, Seifert, Buchar, & Rašková, 1973).
Aromatase Inhibitors in Cancer Research
Hartmann and Batzl (1986) in "Journal of medicinal chemistry" synthesized and evaluated 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones as aromatase inhibitors. These compounds were tested for their potential in inhibiting estrogen biosynthesis, an important factor in hormone-dependent breast cancer treatment (Hartmann & Batzl, 1986).
Synthesis of Functionalized Amino Acid Derivatives for Anticancer Agents
Kumar et al. (2009) in the "Journal of Enzyme Inhibition and Medicinal Chemistry" synthesized a new series of functionalized amino acid derivatives, showing cytotoxicity against human cancer cell lines. This research opens avenues for designing new anticancer agents (Kumar et al., 2009).
Propiedades
Número CAS |
441022-64-6 |
|---|---|
Nombre del producto |
(S)-N-(5-Amino-6-((3-((4-((3-aminopropyl)amino)butyl)amino)propyl)amino)-6-oxohexyl)palmitamide |
Fórmula molecular |
C32H68N6O2 |
Peso molecular |
568.9 g/mol |
Nombre IUPAC |
N-[(5S)-5-amino-6-[3-[4-(3-aminopropylamino)butylamino]propylamino]-6-oxohexyl]hexadecanamide |
InChI |
InChI=1S/C32H68N6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-22-31(39)37-28-16-15-21-30(34)32(40)38-29-20-27-36-25-18-17-24-35-26-19-23-33/h30,35-36H,2-29,33-34H2,1H3,(H,37,39)(H,38,40)/t30-/m0/s1 |
Clave InChI |
USNCWPSRPOWEBG-PMERELPUSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)NCCCNCCCCNCCCN)N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)NCCCNCCCCNCCCN)N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)NCCCNCCCCNCCCN)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AMXT-1501; AMXT 1501; AMXT1501 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



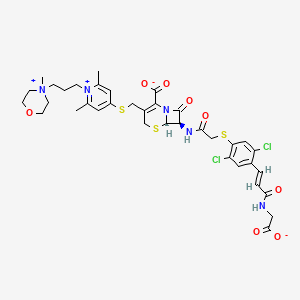
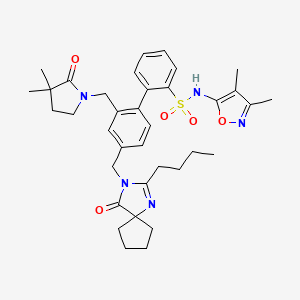

![3-fluoro-4-[[(2R)-2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid](/img/structure/B1667193.png)
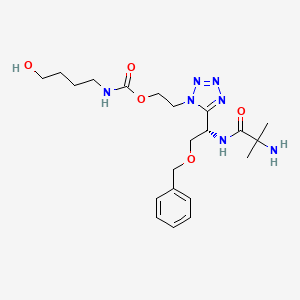
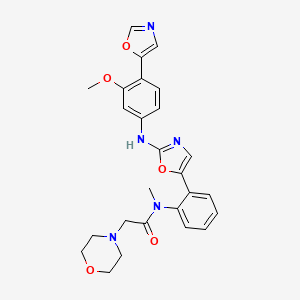


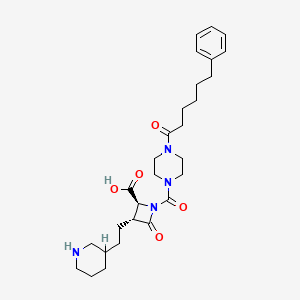
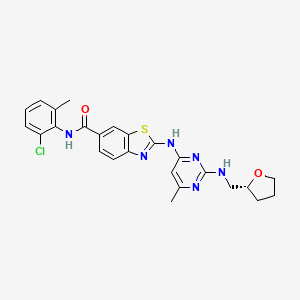


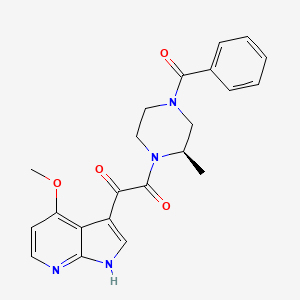
![1-Cyclopropyl-3-[[1-(4-hydroxybutyl)benzimidazol-2-yl]methyl]imidazo[4,5-c]pyridin-2-one](/img/structure/B1667210.png)